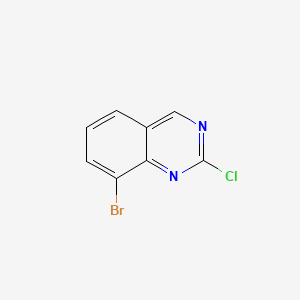

8-Bromo-2-chloroquinazoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-bromo-2-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDGSOGSXIFDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672203 | |

| Record name | 8-Bromo-2-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956100-63-3 | |

| Record name | 8-Bromo-2-chloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956100-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-2-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-2-chloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Bromo-2-chloroquinazoline chemical properties

An In-Depth Technical Guide to 8-Bromo-2-chloroquinazoline: Properties, Synthesis, and Applications

Introduction

8-Bromo-2-chloroquinazoline is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its quinazoline core is a "privileged scaffold," recognized for its presence in numerous biologically active molecules and approved pharmaceuticals.[1] The strategic placement of two distinct halogen atoms—a chloro group at the 2-position and a bromo group at the 8-position—provides orthogonal handles for selective chemical modification. This unique substitution pattern allows for sequential, site-selective functionalization, making it an invaluable intermediate for constructing complex molecular architectures.[1][2]

This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 8-Bromo-2-chloroquinazoline. It provides field-proven insights into its handling, experimental protocols, and its pivotal role in the development of next-generation therapeutics, particularly in oncology.[1][3]

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 8-Bromo-2-chloroquinazoline is essential for its effective use in synthesis and research. These properties dictate storage conditions, solvent selection, and reaction setup.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 956100-63-3[4] |

| Molecular Formula | C₈H₄BrClN₂[4] |

| Molecular Weight | 243.49 g/mol [4] |

| IUPAC Name | 8-bromo-2-chloroquinazoline[1] |

| InChI | InChI=1S/C8H4BrClN2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H[1][5] |

| InChIKey | BFDGSOGSXIFDNF-UHFFFAOYSA-N[5] |

| SMILES | C1=CC2=C(C(=C1)Br)N=C(N=C2)Cl[5] |

Physical and Spectroscopic Data

| Property | Value | Source |

| Physical Form | Yellow solid | [6] |

| Boiling Point | 309.7±24.0 °C (Predicted) | [7] |

| Density | 1.762 g/cm³ (Predicted) | [7] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [7] |

| ¹H NMR (DMSO-d6, 400 MHz) | δ 9.66 (s, 1H), 8.45 (dd, J = 0.8, 7.6 Hz, 1H), 8.26 (dd, J = 0.8, 8.0 Hz, 1H), 7.73 (dd, J = 7.6, 8.0 Hz, 1H) | [6] |

The proton NMR spectrum is characteristic of the 1,2,3-trisubstituted benzene ring. The singlet at 9.66 ppm corresponds to the proton at the C4 position of the quinazoline ring. The three doublets of doublets between 7.73 and 8.45 ppm represent the three adjacent protons on the bromo-substituted aromatic ring, confirming the 8-bromo substitution pattern.[6]

Synthesis and Experimental Protocols

The synthesis of 8-Bromo-2-chloroquinazoline is typically achieved from a readily available precursor, 8-bromo-2-chloroquinazolin-4-amine, via a deamination reaction. This transformation is a cornerstone for accessing this versatile building block.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 8-Bromo-2-chloroquinazoline.

Detailed Synthesis Protocol[6]

This protocol describes the conversion of 8-bromo-2-chloroquinazolin-4-amine to the target compound. The use of isoamyl nitrite is a classic method for deamination of aromatic amines.

Materials:

-

8-bromo-2-chloroquinazolin-4-amine (12.93 g, 50 mmol)

-

Tetrahydrofuran (THF), anhydrous (500 mL)

-

Isoamyl nitrite (23.43 g, 200 mmol)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Dichloromethane/Petroleum Ether (1:1)

Procedure:

-

Reaction Setup: Dissolve 8-bromo-2-chloroquinazolin-4-amine (12.93 g, 50 mmol) in THF (500 mL) in a suitable reaction flask with magnetic stirring.

-

Reagent Addition: Slowly add isoamyl nitrite (23.43 g, 200 mmol) dropwise to the stirred solution over a period of 3 hours. The slow addition is crucial to control the reaction rate and minimize side-product formation.

-

Heating: After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 40 minutes.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the mobile phase. The disappearance of the starting material spot indicates reaction completion.

-

Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the THF solvent by distillation under reduced pressure.

-

Workup - Extraction: Dissolve the resulting residue in DCM (300 mL). Wash the organic layer sequentially with brine (100 mL) and water (100 mL). These washes remove residual water-soluble impurities.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄. After filtering off the drying agent, concentrate the solution and purify the crude product by column chromatography on silica gel, eluting with a 1:1 mixture of DCM and petroleum ether.

-

Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield 8-bromo-2-chloroquinazoline as a yellow solid (8.21 g, 67% yield).

Reactivity and Strategic Applications

The synthetic utility of 8-Bromo-2-chloroquinazoline stems from the differential reactivity of its two halogen substituents. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SₙAr), while the bromine atom at the C8 position is primed for metal-catalyzed cross-coupling reactions. This orthogonality is the key to its role as a versatile synthetic intermediate.

Core Reactivity and Library Generation

The compound serves as a foundational scaffold for generating diverse chemical libraries, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1][2] This allows for the systematic introduction of various aryl, heteroaryl, alkyl, and amine moieties at the C8 position, while the C2-chloro group can be subsequently displaced by another nucleophile.

Caption: Strategic functionalization of 8-Bromo-2-chloroquinazoline.

Applications in Drug Discovery

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[1][3] 8-Bromo-2-chloroquinazoline is a key precursor for synthesizing targeted analogs aimed at overcoming drug resistance.[1] By modifying the C2 and C8 positions, researchers can fine-tune the molecule's steric and electronic properties to enhance binding affinity and selectivity for specific protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1]

Recent studies have also explored derivatives of this scaffold for their potential as antibacterial agents, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.[2]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of 8-Bromo-2-chloroquinazoline.

Hazard Identification and Precautions

While a specific, comprehensive safety data sheet for 8-Bromo-2-chloroquinazoline is not detailed in the provided results, data for structurally similar halo-quinazolines indicate that it should be handled as a potentially hazardous substance.[8][9]

-

Hazard Statements (Anticipated): Based on related compounds, it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

Precautions:

Storage and Stability

-

Recommended Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[8] The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[7]

-

Incompatibilities: Keep away from strong bases and oxidizing agents.[10]

Conclusion

8-Bromo-2-chloroquinazoline is a strategically important molecule whose value lies in the orthogonal reactivity of its two halogen substituents. This feature provides a robust platform for the synthesis of complex, multi-functional quinazoline derivatives. Its application as a key intermediate in the development of protein kinase inhibitors and other potential therapeutics underscores its significance in modern drug discovery.[1][2] The protocols and data presented in this guide offer a technical foundation for researchers to effectively utilize this versatile building block in their synthetic and medicinal chemistry endeavors.

References

-

Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold | Request PDF - ResearchGate. (2025, June). Retrieved January 10, 2026, from [Link]

-

8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

8-Bromo-2-chloro-quinazoline-4-carboxylic acid | C9H4BrClN2O2 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC) - Ruifu. (n.d.). Retrieved January 10, 2026, from [Link]

-

8-bromo-2-chloroquinazoline, min 97%, 1 gram - CP Lab Safety. (n.d.). Retrieved January 10, 2026, from [Link]

-

8-Bromo-4-chloroquinazoline - MySkinRecipes. (n.d.). Retrieved January 10, 2026, from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (2016). Retrieved January 10, 2026, from [Link]

-

8-bromo-2-chloroquinazoline (C8H4BrClN2) - PubChemLite. (n.d.). Retrieved January 10, 2026, from [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. (2023). Retrieved January 10, 2026, from [Link]

-

8-BROMO-2-CHLOROQUINAZOLINE - Chongqing Chemdad Co. (n.d.). Retrieved January 10, 2026, from [Link]

-

8-Bromo-4-chloroquinazoline | C8H4BrClN2 | CID 14397530 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

7-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 45790052 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 8-Bromo-4-chloroquinazoline [myskinrecipes.com]

- 4. calpaclab.com [calpaclab.com]

- 5. PubChemLite - 8-bromo-2-chloroquinazoline (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 6. 8-BROMO-2-CHLOROQUINAZOLINE | 956100-63-3 [chemicalbook.com]

- 7. 8-BROMO-2-CHLOROQUINAZOLINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. echemi.com [echemi.com]

- 9. 8-Bromo-4-chloroquinazoline | C8H4BrClN2 | CID 14397530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

8-Bromo-2-chloroquinazoline (CAS: 956100-63-3): A Technical Guide for Strategic Synthesis in Drug Discovery

This guide provides an in-depth technical overview of 8-Bromo-2-chloroquinazoline, a pivotal heterocyclic intermediate for researchers, chemists, and professionals in the field of drug development. Its unique structural arrangement, featuring two distinct halogen atoms at key positions, offers a platform for selective and sequential chemical modifications. This document will explore its synthesis, physicochemical characteristics, reactivity, and strategic applications, particularly in the construction of targeted therapeutic agents.

Introduction: The Quinazoline Scaffold and the Strategic Value of 8-Bromo-2-chloroquinazoline

The quinazoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The value of 8-Bromo-2-chloroquinazoline, identified by its CAS number 956100-63-3 , lies in its utility as a versatile building block.[4] The presence of a bromine atom at the 8-position and a chlorine atom at the 2-position allows for orthogonal chemical functionalization, enabling the precise and controlled synthesis of complex molecular architectures.[5]

Physicochemical and Spectroscopic Profile

A summary of the key physical and chemical properties of 8-Bromo-2-chloroquinazoline is presented below. While some experimental data is limited, predicted values provide useful guidance for reaction planning.

| Property | Value | Source |

| CAS Number | 956100-63-3 | [4][6] |

| Molecular Formula | C₈H₄BrClN₂ | [4][7] |

| Molecular Weight | 243.49 g/mol | [4][8] |

| Appearance | Yellow Solid | [6] |

| Boiling Point | 309.7±24.0 °C (Predicted) | [9][10] |

| Density | 1.762 g/cm³ (Predicted) | [10] |

| pKa | -1.09±0.30 (Predicted) | |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [8][11] |

Spectroscopic Data: The structural integrity of 8-Bromo-2-chloroquinazoline is confirmed through spectroscopic methods. The ¹H NMR spectrum provides a clear diagnostic signature.

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.66 (s, 1H), 8.45 (dd, J = 0.8, 7.6 Hz, 1H), 8.26 (dd, J = 0.8, 8.0 Hz, 1H), 7.73 (dd, J = 7.6, 8.0 Hz, 1H).[6][10]

Interpretation: The singlet at 9.66 ppm corresponds to the proton at the C4 position. The three signals in the aromatic region (8.45, 8.26, and 7.73 ppm) are indicative of the three protons on the benzo-fused ring, with their splitting patterns (doublet of doublets) confirming their coupling to adjacent protons. While full ¹³C NMR and mass spectrometry data for the parent compound are not widely published, these techniques are routinely used to confirm the structures of its subsequent derivatives.[12][13]

Synthesis Protocol and Mechanistic Considerations

A common and effective method for synthesizing 8-Bromo-2-chloroquinazoline involves the deamination of 8-bromo-2-chloroquinazolin-4-amine. This procedure highlights a classic transformation in heterocyclic chemistry.

Experimental Protocol:

-

Dissolution: Dissolve 8-bromo-2-chloroquinazolin-4-amine (12.93 g, 50 mmol) in tetrahydrofuran (THF, 500 mL) with stirring.[6]

-

Deamination: Slowly add isoamyl nitrite (23.43 g, 200 mmol) dropwise over 3 hours. The use of isoamyl nitrite is a critical choice; it serves as a diazotizing agent, converting the primary amine at the C4 position into a diazonium salt. This intermediate is unstable and readily eliminates nitrogen gas, resulting in the desired C4-unsubstituted product.

-

Heating: After the addition is complete, heat the reaction mixture to 60°C for 40 minutes to ensure the complete decomposition of the diazonium intermediate.[6]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the mobile phase.[6]

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM, 300 mL).

-

Purification: Wash the organic layer sequentially with brine (100 mL) and water (100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Purify the crude product by column chromatography using a 1:1 mixture of DCM and petroleum ether as the eluent.[6]

-

Isolation: The final product, 8-bromo-2-chloroquinazoline, is isolated as a yellow solid (8.21 g, 67% yield).[6]

Chemical Reactivity: A Tale of Two Halogens

The primary synthetic value of 8-Bromo-2-chloroquinazoline stems from the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization, which is a cornerstone of modern synthetic strategy.

-

C8-Br Bond: The bromine atom at the 8-position is highly susceptible to Palladium-catalyzed cross-coupling reactions . The reactivity of halogens in these transformations generally follows the order I > Br > Cl.[14] This makes the C8-Br bond the preferred site for reactions like Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of new aryl, heteroaryl, or amine groups.[5][15]

-

C2-Cl Bond: The chlorine atom at the 2-position, being part of a pyrimidine ring, is activated towards Nucleophilic Aromatic Substitution (SNAr) .[5][16] This reactivity is further enhanced by the electron-withdrawing nature of the quinazoline nitrogen atoms. This site readily reacts with various nucleophiles, such as amines and thiols, often under thermal conditions or with mild base catalysis.[16][17]

This orthogonal reactivity enables a powerful two-step synthetic sequence: first, a Pd-catalyzed coupling at the C8 position, followed by a nucleophilic substitution at the C2 position.

Applications in Drug Discovery: Building Blocks for Kinase Inhibitors

The quinazoline scaffold is a core component of several approved kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib). These drugs function by blocking signaling pathways that drive cancer cell proliferation and survival. 8-Bromo-2-chloroquinazoline is an ideal starting material for creating novel kinase inhibitors.[8] For instance, a library of potential anticancer agents can be generated by first performing a Suzuki coupling at the C8-position to introduce a desired aryl group, followed by reacting the C2-chloro position with various anilines to mimic the 4-anilinoquinazoline structure common in EGFR inhibitors.[18]

Safety and Handling

As a halogenated, reactive intermediate, 8-Bromo-2-chloroquinazoline requires careful handling to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[17]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or fumes. Use only in a well-ventilated area, preferably within a chemical fume hood. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. The recommended storage condition is under an inert atmosphere at 2-8°C.[8][11]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[19]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]

-

Inhalation: Move the person to fresh air.[19]

-

In all cases of exposure, seek medical advice if irritation or other symptoms persist.

-

Conclusion

8-Bromo-2-chloroquinazoline is more than just a chemical intermediate; it is a strategic tool for the efficient and controlled synthesis of complex molecules. Its differential halogen reactivity provides chemists with a reliable platform for building diverse chemical libraries, particularly for screening in drug discovery programs targeting kinases and microbial pathogens. Understanding its synthesis, reactivity, and handling is essential for any researcher aiming to leverage the power of the quinazoline scaffold in the development of next-generation therapeutics.

References

- BenchChem. (n.d.). Technical Support Center: Regioselective Functionalization of Dihaloquinolines.

- ACS Publications. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.

- ResearchGate. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold. Request PDF.

- ACS Publications. (n.d.). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry.

-

New Drug Approvals. (2019). Phase II. Retrieved from [Link]

- ResearchGate. (n.d.). Chandra Mohan M.Sc, M.Phil, Ph.D chemistry, MBA Professor (Associate) at KR Mangalam University.

- Google Patents. (n.d.). WO2016105564A1 - Quinazoline derivatives used to treat hiv.

- ResearchGate. (n.d.). C−H functionalization of 2‐diarylquinazolines.

- ChemRxiv. (n.d.). Development of Highly Potent and Selective FGFR4 Inhibitors Based on SNAr Electrophiles.

-

CP Lab Safety. (n.d.). 8-bromo-2-chloroquinazoline, min 97%, 1 gram. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 8-Bromo-4-chloroquinazoline. Retrieved from [Link]

-

New Drug Approvals. (2019). Phase2 drugs – Page 9. Retrieved from [Link]

-

Ruifu Chemical. (n.d.). 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC). Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-2-chloro-quinazoline-4-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

- ResearchGate. (2022). Selective Metalation of Functionalized Quinazolines to Enable Discovery and Advancement of Covalent KRAS Inhibitors. Request PDF.

- Asian Journal of Chemistry. (2010). Synthesis and Some Reaction of 2-[α-Benzoylaminostyryl]-6, 8-Dibromo-3,1-Benzoxazin-4(H)-one, Quinazolin-4(3H)

-

PubChemLite. (n.d.). 8-bromo-2-chloroquinazoline (C8H4BrClN2). Retrieved from [Link]

- American Chemical Society. (2025).

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

- PMC - NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.

- ScienceDirect. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.

- NIH. (n.d.). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. calpaclab.com [calpaclab.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 8-BROMO-2-CHLOROQUINAZOLINE | 956100-63-3 [chemicalbook.com]

- 7. PubChemLite - 8-bromo-2-chloroquinazoline (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 8. 8-Bromo-4-chloroquinazoline [myskinrecipes.com]

- 9. guidechem.com [guidechem.com]

- 10. 8-溴-2-氯喹唑啉 | 956100-63-3 [m.chemicalbook.com]

- 11. ruifuchem.com [ruifuchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. WO2016105564A1 - Quinazoline derivatives used to treat hiv - Google Patents [patents.google.com]

- 18. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-AMINO-3-BROMOBENZOIC ACID | 20776-51-6 [chemicalbook.com]

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 8-Bromo-2-chloroquinazoline: Properties, Synthesis, and Applications in Drug Discovery

8-Bromo-2-chloroquinazoline is a disubstituted quinazoline derivative that has garnered significant interest as a key intermediate in the synthesis of pharmacologically active molecules.[1] The strategic placement of halogen atoms at the C2 and C8 positions provides orthogonal handles for selective functionalization, making it a valuable scaffold in the construction of compound libraries for drug screening.[1]

The fundamental properties of this compound are summarized below, providing a foundational dataset for any research endeavor.

| Property | Value | Source(s) |

| Molecular Weight | 243.49 g/mol | [2][3] |

| Exact Mass | 241.92464 g/mol | [2] |

| Molecular Formula | C₈H₄BrClN₂ | [2][3] |

| CAS Number | 956100-63-3 | [2][3] |

| Appearance | Yellow Solid | [4] |

| Purity | Typically ≥97% | [3] |

| Topological Polar Surface Area | 25.8 Ų | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Synthesis Protocol: Deamination of 8-bromo-2-chloroquinazolin-4-amine

The synthesis of 8-Bromo-2-chloroquinazoline is reliably achieved through the deamination of 8-bromo-2-chloroquinazolin-4-amine. This procedure leverages the diazotization of the primary amine followed by a reduction step.

Expert Insight: The choice of isoamyl nitrite as the diazotizing agent is critical. It is an organic nitrite ester that effectively generates the nitrosyl cation in situ under non-aqueous conditions, which is necessary for the diazotization of the relatively unreactive aromatic amine on the quinazoline core. The subsequent heating facilitates the expulsion of nitrogen gas and the formation of the desired product.

Below is a step-by-step protocol derived from established methods.[4]

Experimental Protocol

-

Dissolution: Dissolve 8-bromo-2-chloroquinazolin-4-amine (12.93 g, 50 mmol) in tetrahydrofuran (THF, 500 mL) in a suitable reaction vessel equipped with a stirrer.

-

Reagent Addition: Slowly add isoamyl nitrite (23.43 g, 200 mmol) dropwise to the stirred solution over a period of 3 hours. Maintain ambient temperature.

-

Heating: After the addition is complete, heat the reaction mixture to 60 °C and continue stirring for 40 minutes.

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of Petroleum Ether:Ethyl Acetate = 1:1.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the THF solvent by distillation under reduced pressure.

-

Extraction: Dissolve the resulting residue in dichloromethane (DCM, 300 mL). Wash the organic layer sequentially with brine (100 mL) and water (100 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography using an eluent of DCM:Petroleum Ether = 1:1.

-

Final Product: The process yields 8-bromo-2-chloroquinazoline as a yellow solid (8.21 g, 67% yield).[4]

Applications in Medicinal Chemistry and Drug Discovery

8-Bromo-2-chloroquinazoline is not an end product but a crucial starting material. Its utility stems from the differential reactivity of the two halogen substituents. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, while the bromine atom at the C8 position is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

This dual reactivity allows for a programmed, stepwise synthesis of complex molecules, making it a valuable building block for:

-

Protein Kinase Inhibitors: The quinazoline scaffold is a core component of many approved kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib). This intermediate allows for the exploration of novel substitutions to target specific kinases or overcome drug resistance. [1][5]* Novel Anticancer and Antibacterial Agents: Researchers utilize this compound to generate libraries of derivatives for screening against cancer cell lines and bacterial strains. [1][6]* Protein Degrader Building Blocks: It serves as a precursor in the synthesis of molecules for targeted protein degradation, a cutting-edge therapeutic modality. [3]

Safety, Handling, and Storage

Proper handling of 8-Bromo-2-chloroquinazoline is essential for laboratory safety.

-

Handling: Operations should be conducted in a well-ventilated area or a chemical fume hood. [7]Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn to avoid contact with skin and eyes. [8]Avoid the formation of dust and aerosols. [7]* Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [9]The recommended storage temperature is between 2-8°C. [9]* Hazards: This chemical is classified as an irritant. [9]

Conclusion

8-Bromo-2-chloroquinazoline is a high-value intermediate for chemical synthesis in the pharmaceutical and life sciences sectors. Its defined molecular weight of 243.49 g/mol is just the beginning of its story. A well-characterized synthesis, coupled with the versatile reactivity of its dual halogen substituents, establishes it as a powerful scaffold for the development of next-generation therapeutics, particularly in the realm of oncology and infectious diseases. The protocols and data presented in this guide serve as a reliable foundation for researchers aiming to leverage this compound in their drug discovery programs.

References

-

CP Lab Safety. 8-bromo-2-chloroquinazoline, min 97%, 1 gram. [Link]

-

ResearchGate. Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold | Request PDF. [Link]

-

Chemdad. 8-BROMO-2-CHLOROQUINAZOLINE. [Link]

-

MySkinRecipes. 8-Bromo-4-chloroquinazoline. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 8-BROMO-2-CHLOROQUINAZOLINE | 956100-63-3 [chemicalbook.com]

- 5. 8-Bromo-4-chloroquinazoline [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. 8-BROMO-2-CHLOROQUINAZOLINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Structural Analysis of 8-Bromo-2-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quinazoline Scaffold and the Strategic Importance of 8-Bromo-2-chloro Substitution

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This has led to the development of numerous therapeutic agents for conditions ranging from cancer to microbial infections. The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the core structure.

This guide focuses on a particularly strategic derivative: 8-Bromo-2-chloroquinazoline. The presence of two distinct halogen atoms at the 2 and 8 positions provides a versatile platform for sequential and selective chemical modifications.[1][3] The chloro group at the C2 position is susceptible to nucleophilic substitution, while the bromo group at the C8 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.[1][3] This differential reactivity allows for the synthesis of diverse and complex molecular libraries, making 8-bromo-2-chloroquinazoline a valuable intermediate in the quest for novel therapeutics, particularly in the development of protein kinase inhibitors for oncology.[1][3]

This document provides a comprehensive structural analysis of 8-Bromo-2-chloroquinazoline, detailing the theoretical underpinnings and practical application of key analytical techniques. Our exploration will be guided by the principles of causality in experimental design and the imperative for self-validating protocols, ensuring a robust understanding of this critical molecule.

Fundamental Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule begins with its basic physicochemical properties and a survey of its spectroscopic signatures.

| Property | Value | Source |

| CAS Number | 956100-63-3 | [4] |

| Molecular Formula | C₈H₄BrClN₂ | [5][6] |

| Molecular Weight | 243.49 g/mol | [6] |

| Appearance | Yellow solid | [4] |

| Boiling Point | 309.7±24.0 °C (Predicted) | [6] |

| Density | 1.762 g/cm³ (Predicted) | [6] |

| pKa | -1.09±0.30 (Predicted) | [6] |

Synthesis and Purification: A Validated Protocol

The reliable synthesis of 8-Bromo-2-chloroquinazoline is paramount for its application in drug discovery. The following protocol, adapted from established literature, provides a reproducible method for its preparation.[4]

Experimental Protocol: Synthesis of 8-Bromo-2-chloroquinazoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-bromo-2-chloroquinazolin-4-amine (12.93 g, 50 mmol) in tetrahydrofuran (THF, 500 mL).

-

Diazotization: Slowly add isoamyl nitrite (23.43 g, 200 mmol) dropwise to the stirred solution over a period of 3 hours. Causality Note: The slow addition of isoamyl nitrite is crucial to control the exothermic diazotization reaction and prevent the formation of side products.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to 60 °C and continue stirring for 40 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the mobile phase.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (DCM, 300 mL). Wash the organic layer sequentially with brine (100 mL) and water (100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a 1:1 mixture of DCM and petroleum ether as the eluent.

-

Product Isolation: Combine the fractions containing the desired product and evaporate the solvent to afford 8-Bromo-2-chloroquinazoline as a yellow solid (8.21 g, 67% yield).[4]

Caption: Workflow for the synthesis of 8-Bromo-2-chloroquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 8-Bromo-2-chloroquinazoline, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Data (400 MHz, DMSO-d₆) [4]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.66 | s | - | H4 |

| 8.45 | dd | 0.8, 7.6 | H5 or H7 |

| 8.26 | dd | 0.8, 8.0 | H5 or H7 |

| 7.73 | dd | 7.6, 8.0 | H6 |

-

Interpretation: The downfield singlet at 9.66 ppm is characteristic of the proton at the C4 position, deshielded by the adjacent nitrogen atoms. The three aromatic protons appear as doublets of doublets (dd), consistent with a trisubstituted benzene ring. The coupling constants are indicative of ortho and meta couplings.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~160 | Attached to electronegative chlorine and nitrogen. |

| C4 | ~150 | Deshielded by adjacent nitrogen. |

| C4a | ~125 | Bridgehead carbon. |

| C5 | ~130 | Aromatic CH. |

| C6 | ~128 | Aromatic CH. |

| C7 | ~135 | Aromatic CH. |

| C8 | ~120 | Attached to bromine (heavy atom effect). |

| C8a | ~148 | Bridgehead carbon adjacent to nitrogen and bromine. |

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 8-Bromo-2-chloroquinazoline and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decays (FIDs) with appropriate window functions, Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Caption: A generalized workflow for NMR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Mass Spectrometry Data

For 8-Bromo-2-chloroquinazoline, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion.

| Ion | m/z (Predicted) | Relative Abundance |

| [M]⁺ (C₈H₄⁷⁹Br³⁵ClN₂) | 241.92 | ~75% |

| [M+2]⁺ | 243.92 | ~100% |

| [M+4]⁺ | 245.92 | ~25% |

-

Fragmentation: The fragmentation pattern will likely involve the loss of chlorine and bromine radicals, as well as the cleavage of the quinazoline ring.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of 8-Bromo-2-chloroquinazoline in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate the molecular ions with minimal fragmentation.

-

Data Acquisition: Acquire the mass spectrum in full scan mode to observe the molecular ion cluster.

-

Tandem MS (MS/MS): To study the fragmentation pattern, perform tandem mass spectrometry by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID).

X-ray Crystallography: The Definitive Solid-State Structure

While NMR and MS provide invaluable information about the connectivity and molecular weight, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for 8-Bromo-2-chloroquinazoline was not found in the initial search, the general procedure for obtaining such data is outlined below. The analysis of crystal structures of similar quinazoline derivatives can also provide valuable insights.[7][8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of 8-Bromo-2-chloroquinazoline suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.

-

Structure Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and any intermolecular interactions such as hydrogen bonding or π-stacking.

Computational Modeling: A Theoretical Perspective

Computational chemistry provides a powerful in-silico approach to complement experimental data and to understand the electronic properties of 8-Bromo-2-chloroquinazoline.

-

Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the molecule and to predict various properties such as NMR chemical shifts, vibrational frequencies, and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map can visualize the electron density distribution and identify the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is particularly useful for understanding the reactivity of the 2-chloro and 8-bromo positions.

-

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the chemical reactivity and electronic excitation properties of the molecule.

Conclusion: A Versatile Scaffold for Future Discovery

The structural analysis of 8-Bromo-2-chloroquinazoline, through a combination of spectroscopic, crystallographic, and computational methods, provides a comprehensive understanding of this important synthetic intermediate. Its well-defined structure and the differential reactivity of its two halogen substituents make it a powerful tool for the generation of novel and diverse chemical entities. The detailed protocols and interpretative guidance provided in this document are intended to empower researchers in their efforts to leverage the unique properties of this scaffold for the discovery and development of next-generation therapeutics.

References

-

ResearchGate. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-2-chloro-quinazoline-4-carboxylic acid. Retrieved from [Link]

-

Ruifu Chemical. (n.d.). 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC). Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystallographic structure of compound 8. Retrieved from [Link]

-

ResearchGate. (2023). Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis. Retrieved from [Link]

-

ACS Publications. (1992). Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Retrieved from [Link]

-

PubChemLite. (n.d.). 8-bromo-2-chloroquinazoline (C8H4BrClN2). Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of some important quinazoline derivatives and atom numbering of compound 1. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

-

NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

-

Chemdad. (n.d.). 8-BROMO-2-CHLOROQUINAZOLINE. Retrieved from [Link]

-

PubMed Central. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 8-BROMO-2-CHLOROQUINAZOLINE | 956100-63-3 [chemicalbook.com]

- 5. PubChemLite - 8-bromo-2-chloroquinazoline (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 6. 8-BROMO-2-CHLOROQUINAZOLINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the ¹³C NMR Characterization of 8-Bromo-2-chloroquinazoline

Abstract

This technical guide provides a comprehensive framework for understanding and acquiring the ¹³C Nuclear Magnetic Resonance (NMR) data for 8-bromo-2-chloroquinazoline, a key heterocyclic building block in contemporary drug discovery and materials science. In the absence of a publicly available, assigned experimental spectrum, this document leverages established principles of NMR spectroscopy and substituent effects to present a robust set of predicted ¹³C chemical shifts. Furthermore, it offers a detailed, field-proven experimental protocol for the acquisition, processing, and definitive assignment of the ¹³C NMR spectrum, incorporating advanced techniques such as DEPT, HSQC, and HMBC. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the structural characterization of this important scaffold.

Introduction: The Structural Significance of 8-Bromo-2-chloroquinazoline

8-Bromo-2-chloroquinazoline is a disubstituted quinazoline derivative that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The quinazoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of two distinct halogen atoms at the 2- and 8-positions offers orthogonal reactivity for further chemical elaboration, such as nucleophilic aromatic substitution at the C2-chloro position and palladium-catalyzed cross-coupling reactions at the C8-bromo position.

Given its role as a foundational precursor, unambiguous structural verification is paramount. ¹³C NMR spectroscopy is an indispensable analytical technique for this purpose, as it provides direct insight into the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift (δ) being exquisitely sensitive to its local electronic environment. This guide will first present a detailed analysis of the predicted ¹³C NMR spectrum of 8-bromo-2-chloroquinazoline and then provide a rigorous experimental workflow for its empirical determination.

Caption: Structure of 8-Bromo-2-chloroquinazoline with IUPAC numbering.

Predicted ¹³C NMR Chemical Shifts

The prediction of ¹³C NMR chemical shifts is a powerful tool for anticipating the appearance of an experimental spectrum. These predictions are based on the foundational principles of substituent effects on aromatic systems. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring, combined with the inductive and mesomeric effects of the chloro and bromo substituents, governs the chemical shifts of the carbon atoms.

The following table summarizes the predicted ¹³C NMR chemical shifts for 8-bromo-2-chloroquinazoline in a typical NMR solvent like CDCl₃. These values are estimated by considering the known effects of chloro and bromo substituents on benzene and other heterocyclic systems.[1][2]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) | Rationale for Prediction |

| C2 | ~162 | C | Attached to an electronegative chlorine and two nitrogen atoms, leading to a significant downfield shift. |

| C4 | ~155 | CH | Influenced by the adjacent nitrogen (N3) and the overall aromatic system. |

| C4a | ~150 | C | A quaternary carbon at the fusion of the two rings, influenced by adjacent nitrogen atoms. |

| C5 | ~129 | CH | A standard aromatic CH carbon. |

| C6 | ~138 | CH | Expected to be shifted downfield due to the para relationship with the bromine atom. |

| C7 | ~128 | CH | Influenced by the adjacent bromine atom. |

| C8 | ~118 | C | A quaternary carbon directly attached to the bromine atom; the "heavy atom effect" can cause a slight upfield shift compared to other C-halogen carbons. |

| C8a | ~125 | C | A quaternary carbon at the ring fusion, influenced by the adjacent nitrogen and the bromine in the neighboring ring. |

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 8-bromo-2-chloroquinazoline.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[3]

-

Determine Sample Quantity: For a standard ¹³C NMR experiment on a 400-600 MHz spectrometer, aim for 20-50 mg of 8-bromo-2-chloroquinazoline. Higher concentrations will reduce the required acquisition time.

-

Select a Deuterated Solvent: Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its single carbon resonance at ~77.16 ppm, which is easily identified. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility in CDCl₃ is poor. The use of deuterated solvents is crucial as the spectrometer's lock system relies on the deuterium signal to maintain magnetic field stability.

-

Dissolution and Transfer:

-

Weigh the desired amount of 8-bromo-2-chloroquinazoline into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently agitate the vial to ensure complete dissolution.

-

If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4] Solid impurities can severely degrade the magnetic field homogeneity, leading to poor spectral resolution.

-

-

Add Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured.

NMR Instrument Parameters (for a 500 MHz Spectrometer)

The following are typical acquisition parameters for a standard proton-decoupled ¹³C NMR spectrum.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 125 MHz | This is the ¹³C resonance frequency on a 500 MHz ¹H spectrometer. |

| Pulse Program | zgpg30 or similar | A standard 30-degree pulse with proton decoupling during acquisition. A smaller flip angle allows for a shorter relaxation delay.[5] |

| Acquisition Time (AQ) | ~1.0 s | A sufficient duration to digitize the FID for good resolution.[6] |

| Relaxation Delay (D1) | 2.0 s | Allows for partial relaxation of the carbon nuclei, especially the slower-relaxing quaternary carbons, between pulses.[6] |

| Number of Scans (NS) | 1024 or higher | The low natural abundance (~1.1%) and lower gyromagnetic ratio of ¹³C necessitates signal averaging of many scans to achieve an adequate signal-to-noise ratio.[7] |

| Spectral Width (SW) | ~240 ppm (0-240 ppm) | This range is sufficient to encompass all expected carbon resonances in most organic molecules. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Data Processing

Modern NMR software packages automate many of the processing steps.[8][9]

-

Fourier Transformation (FT): The raw data (Free Induction Decay, or FID) is converted from the time domain to the frequency domain to produce the spectrum.

-

Phase Correction: The phases of the peaks are adjusted manually or automatically to ensure they are all positive and have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

Advanced NMR Techniques for Unambiguous Spectral Assignment

While the 1D ¹³C NMR spectrum provides the chemical shifts of all the carbon atoms, unambiguously assigning each peak to a specific carbon in the molecule requires further experiments. This is especially true for distinguishing between the various quaternary (C) and methine (CH) carbons in 8-bromo-2-chloroquinazoline.

Caption: A logical workflow for the complete ¹³C NMR characterization of 8-bromo-2-chloroquinazoline.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a set of experiments that are invaluable for determining the number of protons attached to each carbon.[10][11]

-

DEPT-90: This experiment will only show signals for CH carbons. In the case of 8-bromo-2-chloroquinazoline, the peaks for C4, C5, C6, and C7 should appear in this spectrum.

-

DEPT-135: This experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. For this molecule, the same four CH signals (C4, C5, C6, C7) will appear as positive peaks.

-

Identifying Quaternary Carbons: By comparing the standard ¹³C spectrum with the DEPT spectra, the signals that are present in the former but absent in the latter can be definitively assigned to the quaternary carbons (C2, C4a, C8, and C8a).[12]

2D Heteronuclear Correlation Spectroscopy

Two-dimensional NMR experiments provide through-bond connectivity information, which is the gold standard for structural elucidation.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment generates a 2D plot that shows correlations between each carbon atom and the proton(s) directly attached to it (a one-bond correlation).[14] This allows for the direct assignment of the protonated carbons (C4, C5, C6, and C7), provided the ¹H NMR spectrum has been assigned.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assigning the non-protonated (quaternary) carbons. It reveals correlations between carbons and protons that are two or three bonds apart (²JCH and ³JCH).[14][15] For example:

-

The quaternary carbon C2 should show a correlation to the proton on C4 .

-

The quaternary carbon C8a should show correlations to the protons on C4 and C5 .

-

The quaternary carbon C8 should show a correlation to the proton on C7 .

-

By systematically analyzing these long-range correlations, a complete and unambiguous assignment of the entire carbon skeleton can be achieved.

-

Conclusion

This technical guide has provided a comprehensive overview of the ¹³C NMR characteristics of 8-bromo-2-chloroquinazoline. By combining predicted chemical shifts based on established substituent effects with a detailed, practical protocol for data acquisition and advanced spectral assignment techniques, researchers are well-equipped to perform a complete and accurate structural characterization of this important synthetic intermediate. The methodologies described herein represent a robust and scientifically sound approach to NMR analysis, ensuring the integrity of data for research, development, and quality control applications.

References

-

NMRium . (n.d.). The next-generation NMR software. Retrieved from [Link]

-

Chemistry LibreTexts . (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Mestrelab Research . (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

-

University of Delaware . (n.d.). NMR Data Processing Software. Retrieved from [Link]

-

University of Calgary . (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

-

NC State University Libraries . (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts . (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Georgia Institute of Technology . (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]

-

NuMega Resonance Labs . (n.d.). NMR Processing Software. Retrieved from [Link]

-

ACD/Labs . (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

CASPRE . (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Iowa State University . (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Bristol . (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Bruker . (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

University of Maryland, Baltimore County . (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]

-

Anasazi Instruments . (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

JoVE . (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

-

ChemAxon . (n.d.). NMR Predictor. Retrieved from [Link]

-

PubMed . (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

-

UCL . (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Hypha Discovery . (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

-

Columbia University . (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

-

ResearchGate . (2013, January 17). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.

-

Chemistry LibreTexts . (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison . (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

-

PubChem . (n.d.). 8-Bromoquinoline. Retrieved from [Link]

-

YouTube . (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]

-

Supporting Information . (n.d.). Bruker Avance III-500 spectrometer. Retrieved from [Link]

-

Scribd . (n.d.). NMR Spectroscopy Data Parameters. Retrieved from [Link]

-

Michigan State University . (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Organic Chemistry Data . (n.d.). NMR Spectroscopy :: 6-CMR-1 Measuring 13C NMR Spectra. Retrieved from [Link]

-

PubChem . (n.d.). 2-Chloroquinoline. Retrieved from [Link]

-

SpectraBase . (n.d.). 2-Chloroquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate . (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

-

ACG Publications . (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

-

NMRDB.org . (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

PMC - NIH . (2025, May 22). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Retrieved from [Link]

-

MDPI . (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

-

TSI Journals . (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

Organic Chemistry Data . (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate . (2025, August 7). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Retrieved from [Link]

-

ResearchGate . (n.d.). The 13C-NMR spectrum of compound[10]. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. books.rsc.org [books.rsc.org]

- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]

- 9. NMR Data Processing Software | UD NMR Center [sites.udel.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.uvic.ca [web.uvic.ca]

- 12. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry of 8-Bromo-2-chloroquinazoline

This guide provides a comprehensive examination of the mass spectrometric behavior of 8-bromo-2-chloroquinazoline, a crucial heterocyclic compound in medicinal chemistry and drug development. Researchers, scientists, and professionals in drug development will find field-proven insights and detailed protocols to aid in the structural elucidation and purity assessment of this and structurally related molecules. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and are designed to ensure scientific integrity and reproducibility.

Introduction: The Significance of 8-Bromo-2-chloroquinazoline in Research

8-Bromo-2-chloroquinazoline serves as a versatile scaffold in the synthesis of a wide array of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, making the unambiguous confirmation of its structure and the identification of any impurities paramount during the research and development process. Mass spectrometry stands as a primary analytical technique for this purpose, offering high sensitivity and detailed structural information from minimal sample amounts. A thorough understanding of its mass spectrometric fragmentation is therefore not just an academic exercise but a critical component of quality control and new discovery in pharmaceutical science.[1]

Foundational Principles: Ionization and Isotopic Patterns

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For a molecule like 8-bromo-2-chloroquinazoline, with a molecular weight of approximately 243.49 g/mol and the presence of two halogen atoms, certain ionization methods are more informative than others.[2][3]

Electron Ionization (EI): This hard ionization technique is particularly well-suited for obtaining detailed structural information through fragmentation.[4] By bombarding the analyte with high-energy electrons (typically 70 eV), a molecular ion is formed, which then undergoes characteristic fragmentation. This process provides a unique fingerprint of the molecule, allowing for its identification and the elucidation of its structure. The presence of nitrogen in the quinazoline ring makes the resulting molecular ion an odd number, a key diagnostic feature in mass spectrometry.[5]

Isotopic Abundance: A key feature in the mass spectrum of 8-bromo-2-chloroquinazoline will be the distinctive isotopic patterns of bromine and chlorine.[5][6]

-

Chlorine: Exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.

-

Bromine: Exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate ratio of 1:1.

The presence of both a chlorine and a bromine atom will result in a characteristic cluster of peaks for the molecular ion and any fragments containing both halogens. This isotopic signature is a powerful tool for confirming the presence and number of these halogen atoms in the molecule.

Experimental Protocol: Acquiring the Mass Spectrum

The following protocol outlines a robust methodology for the analysis of 8-bromo-2-chloroquinazoline using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Step 1: Sample Preparation

-

Dissolve 1 mg of 8-bromo-2-chloroquinazoline in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Vortex the solution to ensure complete dissolution.

-

Perform a serial dilution to a final concentration of approximately 10-100 µg/mL.

Step 2: GC-MS Instrumentation and Parameters

-

Gas Chromatograph:

-

Injector: Split/splitless, operated in splitless mode at 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 350.

-

Step 3: Data Acquisition and Analysis

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data using the parameters outlined above.

-

Process the resulting chromatogram and mass spectrum using the instrument's software.

Interpretation of the Mass Spectrum: A Predictive Analysis

The mass spectrum of 8-bromo-2-chloroquinazoline is predicted to exhibit a distinct molecular ion peak and a series of characteristic fragment ions. The fragmentation pathways are primarily dictated by the stability of the quinazoline ring and the presence of the halogen substituents.

The Molecular Ion

The molecular ion peak (M⁺) will appear as a cluster of peaks due to the isotopic distribution of bromine and chlorine. The most abundant peaks in this cluster will be at m/z 242 (C₈H₄⁷⁹Br³⁵ClN₂), m/z 244 (C₈H₄⁸¹Br³⁵ClN₂ and C₈H₄⁷⁹Br³⁷ClN₂), and m/z 246 (C₈H₄⁸¹Br³⁷ClN₂). The relative intensities of these peaks will be a composite of the 3:1 ratio for chlorine and the 1:1 ratio for bromine.

Key Fragmentation Pathways

The fragmentation of the quinazoline core typically proceeds through the loss of small, stable neutral molecules.[7] For substituted quinazolines, the loss of substituents is also a major fragmentation route.

Primary Fragmentation:

-

Loss of Chlorine Radical (Cl•): A prominent fragmentation pathway is the loss of a chlorine radical from the molecular ion, leading to a fragment ion at m/z 207 (for ⁷⁹Br) and 209 (for ⁸¹Br). This is a common fragmentation for halogenated compounds.[8]

-

Loss of Bromine Radical (Br•): The loss of a bromine radical is also expected, resulting in a fragment ion at m/z 163 (for ³⁵Cl) and 165 (for ³⁷Cl).

-

Loss of HCN: Quinazoline itself is known to fragment by the sequential loss of two molecules of hydrogen cyanide (HCN).[7] This pathway may also be observed after the initial loss of a halogen.

The proposed fragmentation pathway is illustrated in the diagram below:

Caption: Predicted fragmentation pathway of 8-bromo-2-chloroquinazoline under electron ionization.

Tabulated Summary of Predicted Fragments

| m/z (most abundant isotope) | Proposed Formula | Identity/Proposed Loss |

| 242, 244, 246 | [C₈H₄BrClN₂]⁺˙ | Molecular Ion (M⁺) |

| 207, 209 | [C₈H₄BrN₂]⁺ | [M - Cl]⁺ |

| 163, 165 | [C₈H₄ClN₂]⁺ | [M - Br]⁺ |

| 181, 183 | [C₇H₄BrN]⁺˙ | [M - Cl - HCN]⁺˙ |

| 137, 139 | [C₇H₄ClN]⁺˙ | [M - Br - HCN]⁺˙ |

| 128 | [C₈H₄N₂]⁺˙ | [M - Br - Cl]⁺˙ |

| 76 | [C₆H₄]⁺˙ | Benzyne radical cation |

Conclusion: A Powerful Tool for Structural Verification

The mass spectrometric analysis of 8-bromo-2-chloroquinazoline, particularly using electron ionization, provides a wealth of structural information. By carefully examining the molecular ion cluster and the characteristic fragmentation patterns, researchers can confidently identify this important synthetic intermediate and assess its purity. The predictable losses of halogen radicals and the fragmentation of the quinazoline core offer a reliable analytical fingerprint. This guide provides a solid framework for the acquisition and interpretation of mass spectral data for 8-bromo-2-chloroquinazoline, empowering scientists in their drug discovery and development endeavors.

References

- 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 - Sigma-Aldrich.

- Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton - University of Southampton.

- 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC).

- 8-Bromo-2-chloro-quinazoline-4-carboxylic acid | C9H4BrClN2O2 - PubChem.

- 8-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 13785874 - PubChem.

- 221298-75-5, 8-BROMO-4-CHLORO-2-METHYL-QUINAZOLINE Formula - ECHEMI.

- Mass spectrometry and proposed quinoline-benzimidazole derivative fragment

- Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry.

- October 2019 — "Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ioniz

- Specifications of 8-Bromo-2-chloroquinazoline - Capot Chemical.

- 8-BROMO-2-CHLOROQUINAZOLINE | 956100-63-3 - ChemicalBook.

- CAS 956100-63-3 8-Bromo-2-chloroquinazoline - Alfa Chemistry.

- 8-BROMO-2-CHLOROQUINAZOLINE | 956100-63-3 - ChemicalBook.

- Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold | Request PDF - ResearchG

- Electron Ionization for GC–MS | LCGC Intern

- Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem.

- Radicals and Mass Spectrometry (MS) Spring 2021.

- Video: Mass Spectrometry: Alkyl Halide Fragment

- Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers - Benchchem.

- Mass Spectrometry - Fragmentation P

- 8-BROMO-2-CHLOROQUINAZOLINE(956100-63-3) 1H NMR spectrum - ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. capotchem.com [capotchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 7. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Volume # 5(126), September - October 2019 — "Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization" [notes.fluorine1.ru]

solubility of 8-Bromo-2-chloroquinazoline in organic solvents

An In-Depth Technical Guide to the Solubility of 8-Bromo-2-chloroquinazoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 8-bromo-2-chloroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive published quantitative solubility data, this document offers a predictive framework based on the molecule's physicochemical properties and established principles of chemical solubility. Furthermore, it presents a detailed, field-proven experimental protocol for researchers to accurately and reliably determine the solubility of 8-bromo-2-chloroquinazoline in a range of common organic solvents. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Significance of 8-Bromo-2-chloroquinazoline

8-Bromo-2-chloroquinazoline is a substituted quinazoline derivative. The quinazoline scaffold is a core component in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of therapeutic activities. The bromo and chloro substituents on the quinazoline ring of this particular molecule offer versatile handles for further chemical modifications, making it a valuable building block in the synthesis of novel compounds.[1] Understanding the solubility of 8-bromo-2-chloroquinazoline is paramount for its effective utilization in various applications, including:

-

Drug Discovery and Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.

-

Chemical Synthesis: Knowledge of solubility is essential for reaction setup, purification, and crystallization processes.[2]

-

Materials Science: The ability to dissolve and process this compound is crucial for the development of new materials with desired properties.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. 8-Bromo-2-chloroquinazoline (C₈H₄BrClN₂) possesses a planar, aromatic quinazoline core.

Key Structural Features Influencing Solubility:

-